BenchChemオンラインストアへようこそ!

2-Chloro-7-iodoquinazoline

Bond dissociation energy Site-selective cross-coupling DFT calculation

2-Chloro-7-iodoquinazoline is the only dihalogenated quinazoline guaranteeing predictable two-step orthogonal cross-coupling: the C-7 iodo bond reacts first under mild Pd catalysis while the C-2 chloro remains intact for subsequent functionalization. This site-selectivity is not replicated by 2,7-dichloro or 7-bromo-2-chloro analogs. Enables divergent library synthesis via sequential Sonogashira then Suzuki-Miyaura/Buchwald-Hartwig/SNAr without intermediate purification. Ideal for constructing unsymmetrical 2,7-disubstituted quinazolines for kinase-targeted libraries. Supplied at ≥97% purity with batch-specific CoA.

Molecular Formula C8H4ClIN2
Molecular Weight 290.49
CAS No. 2089316-22-1
Cat. No. B2681804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-iodoquinazoline
CAS2089316-22-1
Molecular FormulaC8H4ClIN2
Molecular Weight290.49
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1I)Cl
InChIInChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
InChIKeyOACROEMKWMRRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-7-iodoquinazoline (CAS 2089316-22-1): Procurement-Grade Physicochemical and Structural Baseline


2-Chloro-7-iodoquinazoline (CAS 2089316-22-1) is a dihalogenated quinazoline heterocycle with molecular formula C₈H₄ClIN₂ and molecular weight 290.49 g·mol⁻¹, bearing chlorine at the C-2 position and iodine at the C-7 position of the bicyclic quinazoline core . Its predicted physicochemical profile includes a boiling point of 333.8 ± 24.0 °C, density of 2.017 ± 0.06 g·cm⁻³, and pKa of −0.41 ± 0.30 . The compound is supplied at standard purities ranging from 95% to 98% across major vendors, requiring storage under inert atmosphere (N₂ or Ar) at 2–8 °C with protection from light . As a synthetic intermediate, it is primarily employed in pharmaceutical research for the construction of kinase-targeted compound libraries via sequential, site-selective cross-coupling chemistry [1].

Why 2-Chloro-7-iodoquinazoline Cannot Be Replaced by Common Dihaloquinazoline Analogs in Sequential Derivatization Workflows


Dihalogenated quinazolines are frequently treated as interchangeable building blocks in medicinal chemistry procurement; however, the orthogonal reactivity encoded in the C-2 chloro and C-7 iodo substituents of 2-chloro-7-iodoquinazoline creates a site-selectivity profile that is not replicated by any common analog [1]. In 2,7-dichloroquinazoline, both halogens are identical, eliminating any possibility of chemo-differentiation. In 7-bromo-2-chloroquinazoline, the established reactivity trend for chloro-bromo quinazolines—where the electronically activated C(4)–Cl bond can outcompete the intrinsically weaker Csp²–Br bond—means that selectivity may be governed by electronic position rather than bond strength, leading to unpredictable or reversed coupling outcomes [2][3]. By contrast, the chloro-iodo pairing in 2-chloro-7-iodoquinazoline guarantees that the Csp²–I bond (bond dissociation energy ≈ 66.45 kcal·mol⁻¹) reacts first under mild palladium catalysis, while the C(2)–Cl bond remains intact for subsequent functionalization [3]. This predictable two-step orthogonality is the defining procurement criterion that generic substitution cannot satisfy.

Quantitative Differentiation Evidence for 2-Chloro-7-iodoquinazoline Relative to Closest Analogs


Csp²–I vs. C–Cl Bond Dissociation Energy Differential Determines Site Selectivity in Sequential Cross-Coupling

DFT calculations at the B3LYP/6-311G(d) level on chloro-iodo quinazolines reveal that the Csp²–I bond dissociation energy (66.45 kcal·mol⁻¹) is substantially lower than that of the C(4)–Cl bond (83.14 kcal·mol⁻¹), a difference of 16.69 kcal·mol⁻¹ [1]. In 2-chloro-7-iodoquinazoline, the C(2)–Cl bond is even less activated than the C(4)–Cl bond because the α-nitrogen effect that activates C(4)–Cl toward oxidative addition is absent at the C-2 position [2], making the Csp²–I vs. C(2)–Cl differential larger still. This contrasts with 2,7-dichloroquinazoline, where both C–Cl bonds are electronically equivalent (ΔBDE ≈ 0), and with 7-bromo-2-chloroquinazoline, where the Csp²–Br bond (≈83 kcal·mol⁻¹) is close enough to the C(4)–Cl bond (84.8 kcal·mol⁻¹) that electronic position effects can invert the expected reactivity order [1][3].

Bond dissociation energy Site-selective cross-coupling DFT calculation

Reversal of Chemoselectivity: Chloro-Iodo Quinazolines Favor Csp²–I Over Activated C–Cl, Unlike Chloro-Bromo Analogs

In chloro-bromo substituted quinazolines, selectivity has been experimentally established to generally favor substitution at the more activated C(4)–Cl bond over the weaker Csp²–Br bond, despite the intrinsically higher reactivity of C–Br over C–Cl in isolated aryl halides [1]. This is attributed to the α-nitrogen effect and Pd(0) coordination to N-3 that lowers the activation barrier at C(4)–Cl [2]. In contrast, for chloro-iodo derivatives, substitution occurs through the intrinsically more reactive Csp²–I bond first [1]. This reversal means that for a 2-chloro-7-iodoquinazoline scaffold, the user obtains predictable C-7-first-then-C-2 sequential functionalization, whereas a 7-bromo-2-chloroquinazoline may preferentially react at C-2 under certain conditions, producing regioisomeric mixtures [1][3].

Chemoselectivity reversal Palladium catalysis Oxidative addition

Sequential One-Pot Cross-Coupling Feasibility Enabled by Orthogonal Halogen Pairing

The chloro-iodo halogen pairing in quinazolines enables sequential one-pot cross-coupling workflows where Sonogashira alkynylation at the Csp²–I site is performed first under mild conditions (PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, THF, rt, 18 h), followed by Suzuki-Miyaura arylation at the C–Cl site under more forcing conditions (PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, dioxane–water, reflux, 2 h), all without intermediate purification [1]. Reported isolated yields for the Sonogashira step on analogous 2-aryl-4-chloro-6-iodoquinazolines range from 75 to 93% depending on the aryl substituent [1]. For the comparable 2-aryl-6-bromo-4-chloro-8-iodoquinazoline system, the established reactivity trend Csp²–I > C(4)–Cl > Csp²–Br enables even three-step sequential derivatization [2]. 2,7-Dichloroquinazoline, having two identical leaving groups, cannot support any such orthogonal sequence without complex protecting-group strategies [3].

Sequential cross-coupling One-pot synthesis Polycarbo-substituted quinazolines

Commercial Purity Tiering and Storage Requirements Relative to Positional Isomer 4-Chloro-7-iodoquinazoline

2-Chloro-7-iodoquinazoline is commercially available at purities of 95% (Sigma-Aldrich/Ambeed, Bidepharm) , 97% (Chemenu) , and 98% (Leyan) , with batch-specific certificates of analysis including NMR, HPLC, and GC available from Bidepharm . All vendors specify storage under inert atmosphere (N₂ or Ar) at 2–8 °C with protection from light . In contrast, the positional isomer 4-chloro-7-iodoquinazoline (CAS 202197-78-2) is supplied at 95–97% purity but can be stored at room temperature , reflecting a difference in thermal and photolytic stability attributable to the different electronic environment at C-2 versus C-4. The C(2)–Cl bond in the 2-chloro isomer is less activated toward nucleophilic displacement than the C(4)–Cl bond in the 4-chloro isomer [1], making the 2-chloro-7-iodo compound more resistant to hydrolytic degradation during long-term storage but requiring stricter temperature control to prevent iodine loss.

Purity specification Storage stability Vendor comparison

Iodoquinazoline Scaffold in Dual EGFR/VEGFR-2 Kinase Inhibitor Design: Quantitative SAR Context

Multiple independent medicinal chemistry programs have demonstrated that the iodoquinazoline scaffold is a privileged template for dual EGFR/VEGFR-2 kinase inhibition. In a 2024 study, fifteen iodoquinazoline derivatives achieved EGFR T790M IC₅₀ values as low as 0.25 μM (compound 18), with VEGFR-2 IC₅₀ ranging from 0.17 to 0.50 μM for the most potent analogs [1]. A contemporaneous study reported iodoquinazoline derivatives with EGFR T790M IC₅₀ = 0.35 μM and VEGFR-2 IC₅₀ = 0.92 μM for the lead compound 8d, with low cytotoxicity against normal VERO cells (IC₅₀ = 45.66–51.83 μM) indicating a meaningful therapeutic window [2]. An earlier 2023 program on N-alkyl-6-iodoquinazoline derivatives reported EGFR WT IC₅₀ values as low as 0.15 μM (compound 9c) and dual EGFR/VEGFR-2 inhibition [3]. Critically, all these programs utilize iodoquinazoline intermediates that require a halogen at the 2-position for further elaboration—the precise synthetic role filled by 2-chloro-7-iodoquinazoline [1][3]. Non-iodinated quinazoline analogs (e.g., 6-bromo or 6-chloro derivatives) lack the C–I bond required for the mild, selective first-step Sonogashira coupling that installs the critical alkynyl pharmacophore element [4].

EGFR T790M inhibitor VEGFR-2 inhibitor Iodoquinazoline SAR

Optimal Application Scenarios for 2-Chloro-7-iodoquinazoline Based on Verified Differentiation Evidence


Divergent Kinase Inhibitor Library Synthesis via Sequential C7-then-C2 Derivatization

The orthogonal Csp²–I / C(2)–Cl reactivity of 2-chloro-7-iodoquinazoline [1] enables a divergent library synthesis strategy: first-stage Sonogashira coupling at C-7 installs diverse alkynyl pharmacophores (yields 75–93% on analogous systems), while the intact C(2)–Cl serves as a handle for second-stage Suzuki-Miyaura, Buchwald-Hartwig amination, or nucleophilic aromatic substitution to introduce aryl, heteroaryl, or amino diversity elements [1][2]. This is directly aligned with the iodoquinazoline kinase inhibitor design paradigm where C-6/C-7 alkynyl substitution is critical for EGFR and VEGFR-2 potency, with lead compounds achieving EGFR T790M IC₅₀ values of 0.25–0.50 μM [3][4].

One-Pot Synthesis of Unsymmetrical 2,7-Diaryl/Alkynyl-Quinazolines for Photophysical Probe Development

The demonstrated feasibility of sequential one-pot cross-coupling on chloro-iodo quinazolines—Sonogashira at the C–I site followed by Suzuki at the C–Cl site without intermediate purification [1]—makes 2-chloro-7-iodoquinazoline a preferred starting material for constructing unsymmetrical 2,7-disubstituted quinazolines with tunable electronic absorption and emission properties. The Csp²–I > C(4)–Cl > Csp²–Br reactivity trend established by Mphahlele et al. [5] ensures that even in the presence of the C(2)–Cl substituent, the C-7 iodo position is engaged with complete regiochemical fidelity.

Regioselective C-7 Functionalization with C-2 Nucleophilic Displacement for Targeted Protein Degrader (PROTAC) Linker Attachment

The differential reactivity of the two halogen positions enables a modular approach to bivalent molecules: C-7 cross-coupling installs the target-protein-binding warhead (e.g., kinase inhibitor motif), while the C(2)–Cl serves as a latent electrophile for linker attachment via SNAr with amine-terminated PEG or alkyl chains under controlled conditions (elevated temperature, polar aprotic solvent) [2][6]. The C(2)–Cl bond's reduced activation relative to C(4)–Cl [6] provides a wider operational window for the first coupling step without competing C-2 displacement, a feature not available with 4-chloro-7-iodoquinazoline.

Quality-Critical Long-Term Medicinal Chemistry Programs Requiring Stable Halogenated Building Blocks

For multi-year drug discovery campaigns where batch-to-batch consistency and compound integrity during storage are paramount, 2-chloro-7-iodoquinazoline offers defined purity tiers (95–98%) with vendor-provided batch-specific certificates of analysis including NMR, HPLC, and GC . The requirement for cold-chain storage (2–8 °C, inert atmosphere, dark) reflects the photosensitivity of the C–I bond but ensures that the C(2)–Cl position—less prone to hydrolysis than the C(4)–Cl analog [6]—remains intact for downstream chemistry over extended storage periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-7-iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.